Structural Differentiation: N-Oxide vs. Non-Oxide Parent Compound
The defining feature of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is the presence of an N-oxide group at the 1-position, which fundamentally alters its hydrogen-bonding potential and electronic properties relative to the unoxidized parent, 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine [1]. This modification introduces a strong hydrogen-bond acceptor, enabling unique interactions with target protein binding pockets that are unavailable to the parent compound [2].
| Evidence Dimension | Presence of N-Oxide Functional Group |
|---|---|
| Target Compound Data | N-oxide group present at 1-position |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine (non-oxide parent, CAS 952-13-6): N-oxide absent |
| Quantified Difference | Qualitative structural difference; hydrogen-bond acceptor capacity introduced |
| Conditions | Structural analysis based on chemical composition |
Why This Matters
This structural difference directly impacts binding mode and selectivity, making the N-oxide a distinct chemical entity that cannot be substituted by the non-oxide parent in kinase inhibitor programs.
- [1] PubChem. (2025). 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] PubChem. (2025). 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)- (CID 3076804). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
